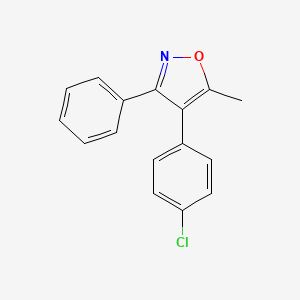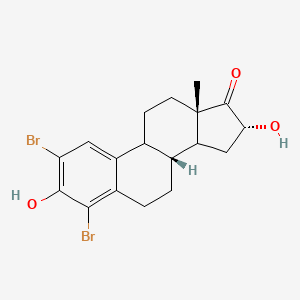![molecular formula C25H25N3O4S B12339147 5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1076199-06-8](/img/structure/B12339147.png)
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable dione with a thioamide under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group on the pyridine ring using benzyl chloride in the presence of a base.
Coupling Reactions: The final steps involve coupling the benzyloxy-protected pyridine with the thiazolidine-2,4-dione core using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the thiazolidine-2,4-dione core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting metabolic disorders or inflammatory diseases.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of thiazolidine-2,4-dione derivatives, including their effects on cellular pathways and enzyme activity.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: The compound may modulate signaling pathways related to inflammation, glucose metabolism, and lipid homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications in diabetes management.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, including the benzyloxy group and the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Propiedades
Número CAS |
1076199-06-8 |
|---|---|
Fórmula molecular |
C25H25N3O4S |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14,16,22H,12-13,15,17H2,1H3,(H,27,29,30) |
Clave InChI |
NCNLSZDRWKTXEU-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC1=CC=CC(=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


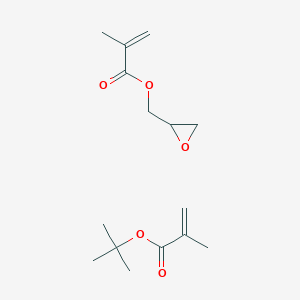
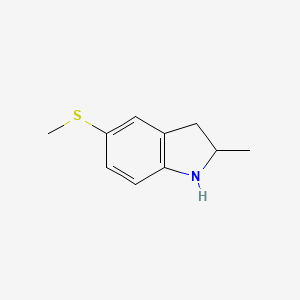


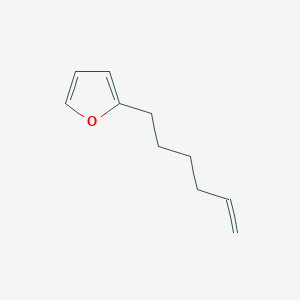
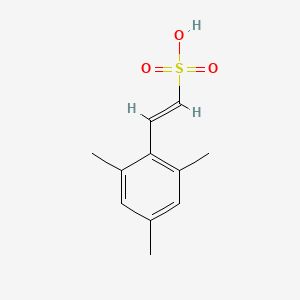
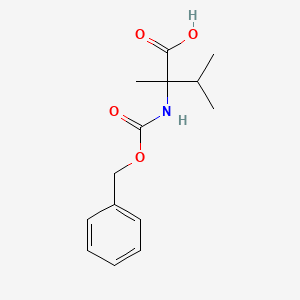

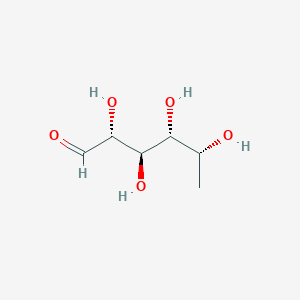
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)

